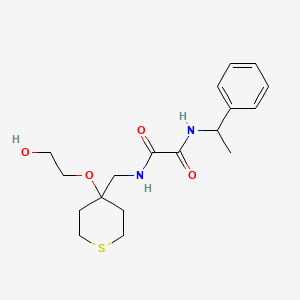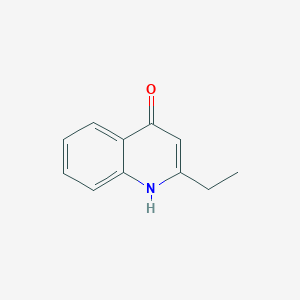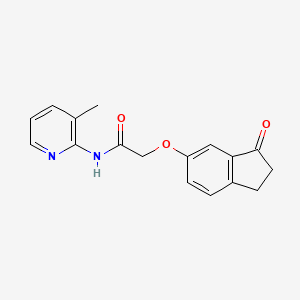![molecular formula C21H19N3 B2548151 N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VA012は、セロトニン5-ヒドロキシトリプタミン2C受容体のポジティブアロステリックモジュレーターです。 有効濃度が16ナノモルで、用量依存的に効果が向上します 。 この化合物は、内因性アゴニストや他のオルトステリックリガンドとの競合が低く、特異性が高いことで知られています .
準備方法
VA012の合成は、市販の出発物質から始まるいくつかのステップで行われます。主なステップは次のとおりです。
インドール核の形成: インドール核は、フィッシャーインドール合成反応により合成されます。
置換反応: インドール核は、置換反応を受け、ベンジル基とピリジン-3-アミン基が導入されます。
VA012の工業的生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成ルートが使用されている可能性があります。
化学反応解析
VA012は主に次のタイプの反応を起こします。
置換反応: この化合物は、特にピリジン-3-アミン基で求核置換反応を起こす可能性があります。
酸化と還元: VA012は酸化還元反応に参加することができますが、通常の用途ではあまり一般的ではありません。
これらの反応で使用される一般的な試薬には、ジメチルスルホキシドなどの有機溶媒や、炭素上のパラジウムなどの触媒が含まれます。これらの反応から形成される主な生成物は、一般的に官能基が修飾されたVA012の誘導体です。
科学研究への応用
VA012は、次のを含むいくつかの科学研究への応用があります。
化学反応の分析
VA012 primarily undergoes the following types of reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-amine group.
Oxidation and Reduction: VA012 can participate in redox reactions, although these are less common in its typical applications.
Complex Formation: VA012 can form complexes with various metal ions, which can be used to study its binding properties.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions are typically derivatives of VA012 with modified functional groups.
科学的研究の応用
VA012 has several scientific research applications, including:
作用機序
VA012は、セロトニン5-ヒドロキシトリプタミン2C受容体のアロステリック部位に結合することによって効果を発揮します。 この結合は、受容体を直接活性化することなく、受容体の自然な神経伝達物質であるセロトニンに対する応答を強化します 。 関与する分子標的はセロトニン5-ヒドロキシトリプタミン2C受容体であり、影響を受ける経路はセロトニンシグナル伝達に関連するものです .
類似化合物との比較
VA012は、セロトニン5-ヒドロキシトリプタミン2C受容体の他のポジティブアロステリックモジュレーターと比較して、高い特異性と低いオフターゲット活性を特徴としています。類似の化合物には次のものがあります。
ロルカセリン: 肥満の治療に使用されるセロトニン5-ヒドロキシトリプタミン2C受容体のオルトステリックアゴニスト.
エルトプラジン: 攻撃性と認知障害の治療に使用されるセロトニン5-ヒドロキシトリプタミン1Aおよび5-ヒドロキシトリプタミン1B受容体アゴニスト.
VA012は、オルトステリックアゴニストと比較して、副作用が少ない可能性のある、より安全なプロファイルを期待できる、ポジティブアロステリックモジュレーションにより際立っています .
特性
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-2-7-17(8-3-1)15-24-16-18(20-10-4-5-11-21(20)24)13-23-19-9-6-12-22-14-19/h1-12,14,16,23H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHZHGEENHPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2548074.png)

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)


![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/new.no-structure.jpg)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
